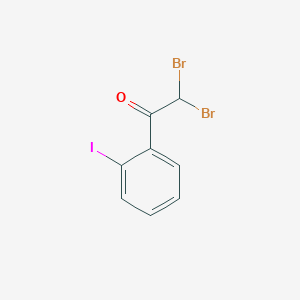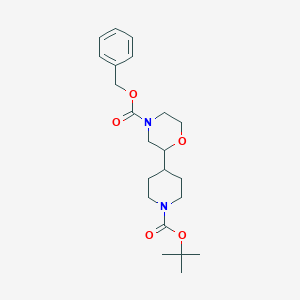
2-(1-Boc-4-piperidyl)-4-Cbz-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Boc-4-piperidyl)-4-Cbz-morpholine is a complex organic compound that features a piperidine ring and a morpholine ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a benzyloxycarbonyl (Cbz) protecting group on the morpholine nitrogen. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-4-piperidyl)-4-Cbz-morpholine typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidine nitrogen with a Boc group and the morpholine nitrogen with a Cbz group. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at room temperature to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for cost-effectiveness and efficiency, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(1-Boc-4-piperidyl)-4-Cbz-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(1-Boc-4-piperidyl)-4-Cbz-morpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Boc-4-piperidyl)-4-Cbz-morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and Cbz protecting groups play a crucial role in modulating the compound’s reactivity and stability. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-piperidyl Methacrylate: Similar in structure but contains a methacrylate group instead of a morpholine ring.
1-N-Boc-4-(Phenylamino)piperidine: Features a phenylamino group instead of a morpholine ring.
Uniqueness
2-(1-Boc-4-piperidyl)-4-Cbz-morpholine is unique due to the presence of both Boc and Cbz protecting groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection makes it particularly valuable in complex synthetic pathways where selective deprotection is required.
Properties
Molecular Formula |
C22H32N2O5 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
benzyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]morpholine-4-carboxylate |
InChI |
InChI=1S/C22H32N2O5/c1-22(2,3)29-21(26)23-11-9-18(10-12-23)19-15-24(13-14-27-19)20(25)28-16-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3 |
InChI Key |
QJFJQIOBBWHFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CN(CCO2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


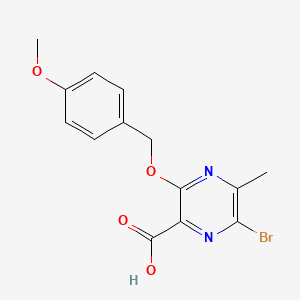
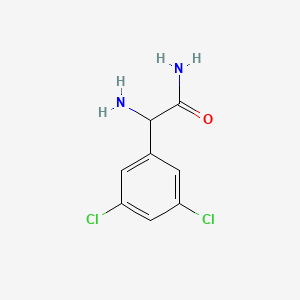
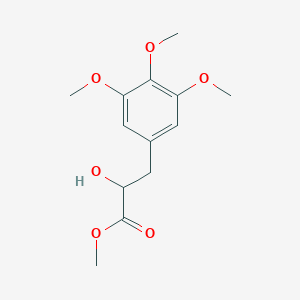

![2-Amino-9-chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B15335754.png)
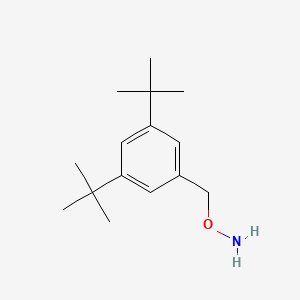
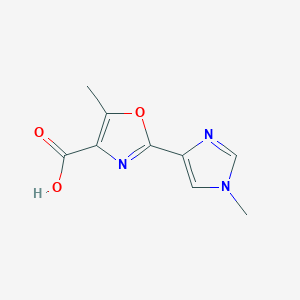
![2-(2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrol-5-yl)acetic acid](/img/structure/B15335764.png)
![4-Bromo-10-chloro-7H-benzo[c]carbazole](/img/structure/B15335773.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one](/img/structure/B15335780.png)
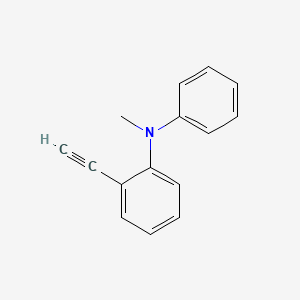

![8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B15335806.png)
